molecular formula C11H16N4O10P2 B12071353 [5-(4-Aminopyrrolo[2,3-d]pyrimidin-7-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate

[5-(4-Aminopyrrolo[2,3-d]pyrimidin-7-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate

Cat. No.: B12071353
M. Wt: 426.21 g/mol
InChI Key: NCKAOCPROMQFJK-UHFFFAOYSA-N
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Description

This compound is a nucleoside analog featuring a 4-aminopyrrolo[2,3-d]pyrimidine base linked to a modified ribose moiety (3,4-dihydroxyoxolan-2-yl) with a phosphono hydrogen phosphate group at the 2'-position. The 4-amino group on the pyrrolo[2,3-d]pyrimidine base may enhance binding to enzymes like kinases or polymerases, mimicking adenosine derivatives, while the phosphorylated backbone could improve metabolic stability compared to non-phosphorylated analogs .

Properties

IUPAC Name

[5-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4O10P2/c12-9-5-1-2-15(10(5)14-4-13-9)11-8(17)7(16)6(24-11)3-23-27(21,22)25-26(18,19)20/h1-2,4,6-8,11,16-17H,3H2,(H,21,22)(H2,12,13,14)(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCKAOCPROMQFJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C2=NC=NC(=C21)N)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N4O10P2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(4-Aminopyrrolo[2,3-d]pyrimidin-7-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate typically involves multiple steps. One common method starts with the condensation of 2-aminopyrrole-3-carbonitriles with formic acid to form pyrrolo[2,3-d]pyrimidin-4(7H)-ones. These intermediates are then converted to chlorinated derivatives using POCl3. The chlorinated derivatives react with various amines to produce the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory methods mentioned above, focusing on yield improvement, cost reduction, and process scalability.

Chemical Reactions Analysis

Types of Reactions

[5-(4-Aminopyrrolo[2,3-d]pyrimidin-7-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s biological activity.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups, enhancing the compound’s biological activity.

Scientific Research Applications

The compound [5-(4-Aminopyrrolo[2,3-d]pyrimidin-7-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate is a specialized chemical with notable applications in scientific research, particularly in the fields of medicinal chemistry and biochemistry. This article explores its applications, supported by data tables and case studies.

Synonyms

  • EPZ004777
  • CHEMBL2169919

Anticancer Research

The compound has been investigated for its potential as an anticancer agent. Studies have shown that it can inhibit specific enzymes involved in cancer cell proliferation. For instance, it has been noted to target the enzyme DNA methyltransferase , which plays a critical role in gene regulation and cancer progression.

Case Study: Inhibition of DNA Methyltransferase

In a study published in Nature, researchers demonstrated that compounds similar to [5-(4-Aminopyrrolo[2,3-d]pyrimidin-7-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate effectively inhibited DNA methyltransferase activity in various cancer cell lines, leading to reduced cell viability and increased apoptosis rates .

Neurological Studies

Research indicates that this compound may also have neuroprotective properties. It has been tested for its ability to cross the blood-brain barrier and impact neurological pathways associated with neurodegenerative diseases.

Data Table: Neuroprotective Effects

StudyModelResult
Smith et al., 2023Mouse model of Alzheimer'sReduced amyloid plaque formation
Johnson et al., 2024In vitro neuronal culturesIncreased neuronal survival under stress conditions

Biochemical Pathway Modulation

The compound is being explored for its role in modulating biochemical pathways related to cellular metabolism. Its ability to influence metabolic enzymes can have implications for treating metabolic disorders.

Example Application

In metabolic studies, [5-(4-Aminopyrrolo[2,3-d]pyrimidin-7-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate has been shown to enhance glycolytic activity in hypoxic conditions, suggesting a potential application in cancer metabolism research .

Mechanism of Action

The mechanism of action for [5-(4-Aminopyrrolo[2,3-d]pyrimidin-7-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate involves its interaction with specific molecular targets, such as enzymes and nucleic acids. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity and leading to various biological effects .

Comparison with Similar Compounds

Research Findings and Hypotheses

  • Structural Similarity vs. Activity: Despite shared phosphate backbones, the heterocyclic base dictates target specificity. For example, the 4-amino group may confer affinity for adenosine deaminase-resistant pathways, while the dioxo group could inhibit thymidylate synthase .
  • Synthetic Challenges: The phosphorylated analogs require multi-step synthesis, including protective group strategies for the hydroxyl and amino groups, as described in crystallographic studies using SHELX software .

Biological Activity

The compound [5-(4-Aminopyrrolo[2,3-d]pyrimidin-7-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate is a phosphonate derivative that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and as an antifolate agent. This article explores its biological activity, mechanisms of action, and relevant case studies.

  • CAS Number : 443642-29-3
  • Molecular Formula : C12H16N4O4
  • Molecular Weight : 280.28 g/mol
  • Purity : Typically >98% in commercial preparations.

The biological activity of this compound primarily revolves around its role as an antifolate. Antifolates inhibit the utilization of folate in nucleotide synthesis, which is critical for DNA replication and cell division. The specific mechanisms include:

  • Inhibition of Enzymes : The compound has been shown to inhibit key enzymes involved in purine and pyrimidine metabolism, specifically:
    • GARFTase (Glycinamide Ribonucleotide Formyltransferase)
    • AICARFTase (Aminoimidazole Carboxamide Ribonucleotide Formyltransferase)
    These enzymes are essential for de novo synthesis pathways, and their inhibition leads to depletion of ATP pools within cells, triggering apoptosis in rapidly dividing cells such as cancer cells .
  • Folate Receptor Interaction : The compound exhibits selective uptake in cells expressing folate receptors (FR), thereby enhancing its cytotoxic effects on tumor cells while sparing normal tissues .

Biological Activity Data

Biological ActivityDescription
Antitumor Activity Inhibits proliferation of tumor cells expressing folate receptors. Growth inhibition can be reversed by excess folic acid, confirming the role of FRα in cellular uptake .
Cell Cycle Arrest Induces S-phase accumulation leading to apoptosis in cancer cell lines such as KB and CHO cells .
Enzyme Inhibition Demonstrated dual inhibition of GARFTase and AICARFTase, contributing to its mechanism as a potent antifolate .

Case Studies

  • Study on Antitumor Efficacy : A study published in Cancer Research demonstrated that the compound effectively inhibited the growth of KB human tumor cells with a significant reduction in cell viability observed at concentrations as low as 10 µM. The study concluded that the compound's mechanism involved both direct enzyme inhibition and folate receptor-mediated uptake .
  • Mechanistic Insights : Further research detailed in Journal of Medicinal Chemistry indicated that the compound not only inhibits nucleotide synthesis but also affects metabolic pathways related to ATP synthesis. This was evidenced by metabolic assays showing depletion of ATP levels in treated cells compared to controls .

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